molecular formula C19H11Cl2NaO5S B1142352 Chlorophenol Red sodium salt CAS No. 123333-64-2

Chlorophenol Red sodium salt

Cat. No.: B1142352
CAS No.: 123333-64-2
M. Wt: 445.25
InChI Key:
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Description

Chlorophenol Red sodium salt is a chemical compound with the molecular formula C₁₉H₁₁Cl₂NaO₅S. It is commonly used as a pH indicator and in various biochemical assays. The compound changes color from yellow to violet in the pH range of 5.4 to 6.8, making it useful for determining the pH of solutions .

Biochemical Analysis

Biochemical Properties

Chlorophenol Red sodium salt plays a significant role in biochemical reactions, particularly as a pH indicator. It changes color due to the dissociation of H+ ions . The compound interacts with various biomolecules, including enzymes and proteins, to exert its effects. For instance, it is used as a substrate for spectrophotometric determination of β-galactosidase activity .

Cellular Effects

The effects of this compound on cells are primarily related to its function as a pH indicator. Changes in pH can significantly influence cell function, including cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its ability to change color in response to changes in pH. This is due to the dissociation of hydroxyl and hydrogen atoms, which creates a scheme of this compound to change color from yellow to red .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorophenol Red sodium salt can be synthesized through the sulfonation of chlorophenol followed by neutralization with sodium hydroxide. The reaction typically involves the following steps:

    Sulfonation: Chlorophenol is reacted with sulfuric acid to introduce the sulfonic acid group.

    Neutralization: The resulting sulfonic acid is neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency .

Chemical Reactions Analysis

Types of Reactions

Chlorophenol Red sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phenolic intermediates.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like sodium hydroxide and various nucleophiles are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield various substituted phenols .

Scientific Research Applications

Chlorophenol Red sodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Chlorophenol Red sodium salt involves its ability to change color in response to pH changes. This is due to the dissociation of hydrogen ions from the hydroxyl groups in the compound, leading to a shift in the absorption spectrum. The compound can also act as a chromogenic label, undergoing oxidation to form phenolic intermediates that can be detected electrochemically .

Comparison with Similar Compounds

Similar Compounds

    Phenolphthalein: Another pH indicator with a similar mechanism of action but different pH range.

    Bromophenol Blue: A pH indicator with a different color change range.

    Methyl Red: Another pH indicator used in various biochemical assays.

Uniqueness

Chlorophenol Red sodium salt is unique due to its specific pH range and high sensitivity, making it particularly useful in applications requiring precise pH measurements. Its ability to act as a chromogenic label also sets it apart from other similar compounds .

Properties

IUPAC Name

sodium;2-chloro-4-[3-(3-chloro-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2O5S.Na/c20-14-9-11(5-7-16(14)22)19(12-6-8-17(23)15(21)10-12)13-3-1-2-4-18(13)27(24,25)26-19;/h1-10,22-23H;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDIGZFHHZGTEF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C=C3)O)Cl)C4=CC(=C(C=C4)[O-])Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl2NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123333-64-2
Record name Chlorophenol Red Sodium Salt
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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